(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
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Overview
Description
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as alkylated or acylated pyrazole derivatives, oxidized products, and reduced amines .
Scientific Research Applications
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
(1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: Similar structure but with the pyridine ring attached at a different position.
(1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: Another positional isomer with the pyridine ring attached at the 4-position.
(1-(Pyridin-3-yl)-3-(methyl)-1H-pyrazol-5-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9F3N4 |
---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
[2-pyridin-3-yl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)9-4-8(5-14)17(16-9)7-2-1-3-15-6-7/h1-4,6H,5,14H2 |
InChI Key |
LULNTTCYQLQIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)CN |
Origin of Product |
United States |
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